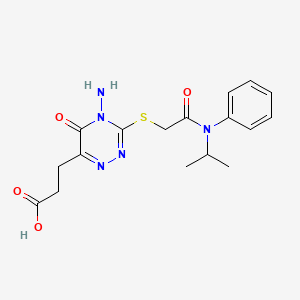
3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is an organic compound known for its unique structure and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves multiple steps. Initially, the formation of the 1,2,4-triazine core is achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. Subsequent functionalization of the triazine ring introduces the amino, thio, and propanoic acid groups.
Industrial Production Methods: Large-scale production of this compound might leverage optimized reaction conditions to increase yield and purity, such as using efficient catalysts and solvent systems. The exact industrial methodology could involve continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound is prone to various types of reactions, including oxidation, reduction, and substitution. These reactions enable the transformation of its functional groups, contributing to its versatility in chemical synthesis.
Common Reagents and Conditions Used: Oxidation reactions typically involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions use agents such as lithium aluminum hydride. Substitution reactions can employ a variety of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: Depending on the reaction type, major products can vary significantly. For instance, oxidation might yield sulfoxides or sulfones, while substitution can introduce new functional groups, altering the compound's overall properties.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, this compound serves as an intermediate for synthesizing more complex molecules, facilitating the creation of novel materials with desired properties.
Biology: In biological research, it can act as a probe to study biochemical pathways or as a precursor for biologically active molecules, aiding in understanding disease mechanisms.
Medicine: Its potential medicinal applications include serving as a lead compound for drug development, targeting specific enzymes or receptors due to its unique structure.
Industry: Industrial applications might involve its use as a catalyst or an additive in material science, contributing to the development of new polymers or coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects is rooted in its ability to interact with specific molecular targets. It may inhibit or activate enzymes, modulate receptor activity, or participate in electron transfer reactions. The specific pathways involved depend on its intended application, whether in a biological, medicinal, or industrial context.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar functional groups or structures, 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid stands out due to its unique combination of reactivity and stability.
Similar Compounds: Other compounds with related structures might include 1,2,4-triazine derivatives or those with thioether functionalities. The specific differences in functional group arrangement and substitution patterns underscore the uniqueness of this compound, leading to its distinct properties and applications.
Propriétés
IUPAC Name |
3-[4-amino-5-oxo-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-11(2)21(12-6-4-3-5-7-12)14(23)10-27-17-20-19-13(8-9-15(24)25)16(26)22(17)18/h3-7,11H,8-10,18H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEBUEXNXNIKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
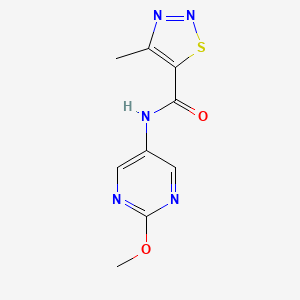
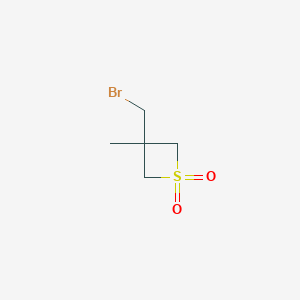
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2750937.png)
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)
![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)
![2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2750941.png)

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)
![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)

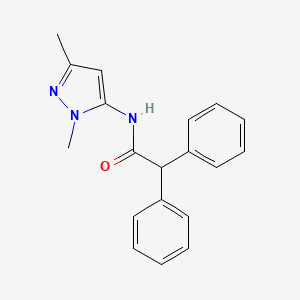
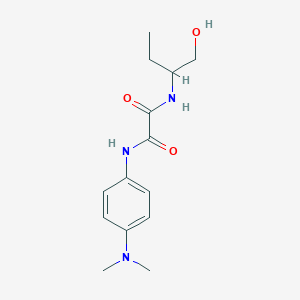
![N'-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2750952.png)
